molecular formula C22H22N2O5S B6512183 2-oxo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-chromene-3-carboxamide CAS No. 946213-47-4

2-oxo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-chromene-3-carboxamide

Cat. No.: B6512183
CAS No.: 946213-47-4
M. Wt: 426.5 g/mol
InChI Key: ABKZMXKYSKEGPD-UHFFFAOYSA-N
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Description

This compound is a hybrid molecule combining a 2H-chromene-3-carboxamide core with a propane-1-sulfonyl-substituted tetrahydroquinoline moiety. The chromene scaffold is widely explored in medicinal chemistry for its photophysical properties and biological activity, including anti-inflammatory, antimicrobial, and kinase inhibitory effects . The propane sulfonyl group enhances solubility and metabolic stability, while the tetrahydroquinoline fragment may contribute to target-specific interactions, such as with enzymes or receptors requiring planar aromatic systems. Structural analogs often vary in substituents (e.g., sulfonyl vs. cyano groups) or core heterocycles (e.g., chromene vs. naphthyridine), leading to divergent physicochemical and pharmacological profiles.

Properties

IUPAC Name

2-oxo-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-2-12-30(27,28)24-11-5-7-15-13-17(9-10-19(15)24)23-21(25)18-14-16-6-3-4-8-20(16)29-22(18)26/h3-4,6,8-10,13-14H,2,5,7,11-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKZMXKYSKEGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-oxo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-chromene-3-carboxamide is a complex organic molecule that has attracted significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a chromene core fused with a tetrahydroquinoline moiety and a sulfonamide group. This combination enhances its lipophilicity and potential interactions with various biological targets.

Structural Formula

C22H22N2O5S\text{C}_{22}\text{H}_{22}\text{N}_2\text{O}_5\text{S}

Research indicates that compounds similar to this one can modulate cannabinoid receptors, which are involved in several physiological processes including pain sensation, appetite regulation, and mood stabilization. The sulfonamide functional group contributes to the compound's ability to interact with these receptors, potentially influencing metabolic pathways and cognitive functions.

Pharmacological Activity

The biological activity of 2-oxo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-chromene-3-carboxamide has been evaluated in various studies. Key findings include:

  • Cannabinoid Receptor Modulation : The compound has shown promise as a modulator of cannabinoid receptors, which may have implications for treating conditions such as chronic pain and obesity.
  • Anticancer Activity : Preliminary studies suggest that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives containing the tetrahydroquinoline structure have demonstrated significant anticancer properties .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Study on Pain Management : A study evaluated the efficacy of tetrahydroquinoline derivatives in managing neuropathic pain. Results indicated that these compounds significantly reduced pain scores in animal models through cannabinoid receptor activation.
  • Cytotoxicity Assessment : A comparative analysis was conducted on the cytotoxic effects of various chromene derivatives. Results showed that compounds with similar structures to 2-oxo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-chromene-3-carboxamide exhibited promising cytotoxicity against human cancer cell lines .

Data Table: Biological Activity Overview

Biological ActivityObservationsReferences
Cannabinoid Receptor ModulationSignificant modulation observed in vitro
Anticancer PropertiesCytotoxic effects on cancer cell lines
Pain ManagementReduction in pain scores in animal models

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Chromene-Based Analogs

describes compounds 1–4 , which share the 4-oxo-4H-chromene backbone but differ in substituents and heteroatom integration:

  • Compound 1: 2-cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide.
  • Compound 2–4 : Incorporate dithioxo-sulfido or methoxyphenyl-substituted diazaphosphinane moieties. These structures exhibit higher molecular complexity and sulfur/phosphorus content, which may improve metal-binding affinity but reduce solubility relative to the propane sulfonyl group in the target compound .

Key Structural Differences :

Feature Target Compound Compound 1–4 ()
Core Structure 2H-chromene-3-carboxamide 4-oxo-4H-chromone derivatives
Substituent Propane-1-sulfonyl Cyano, dithioxo-sulfido, methoxyphenyl
Heteroatoms S (sulfonyl) S, P (compounds 2–4)
Potential Bioactivity Kinase inhibition (inferred) Antioxidant, antimicrobial
Carboxamide Derivatives with Quinoline Moieties

discusses N3-aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamides (e.g., compound 67). These feature a dihydronaphthyridine core instead of chromene and lack sulfonyl groups. The pentyl chain in compound 67 improves lipophilicity, whereas the propane sulfonyl group in the target compound balances hydrophilicity and membrane permeability.

Chromene-3-carboxamide Derivatives with Peptidomimetic Chains

describes 6-chloro-N-(...)-2H-chromene-3-carboxamide (18o), which includes a peptidomimetic aldehyde chain. Unlike the target compound’s tetrahydroquinoline group, this derivative prioritizes protease inhibition via aldehyde warheads. The chloro substituent in 18o may enhance halogen bonding with catalytic residues, whereas the sulfonyl group in the target compound could favor polar interactions (e.g., hydrogen bonding with kinases) .

Research Findings and Implications

  • Solubility and Bioavailability : The propane sulfonyl group in the target compound likely improves aqueous solubility over alkyl/aryl-substituted analogs (e.g., compound 67 in ), critical for oral bioavailability.
  • Target Selectivity: The tetrahydroquinoline moiety may confer selectivity for quinoline-binding enzymes (e.g., topoisomerases) compared to naphthyridine or chromone-based analogs .

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